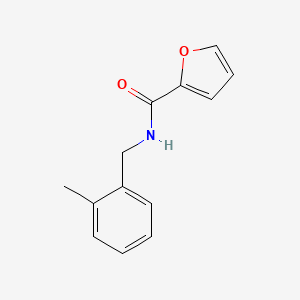
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Wirkmechanismus
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the reuptake of dopamine, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine increases the amount of dopamine available in the brain, which can improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to have several biochemical and physiological effects. It increases dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It can also reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, it also has some limitations. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine. One area of interest is its potential use in the treatment of addiction. Studies have shown that N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of Parkinson's disease. N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease. Finally, researchers are interested in developing new dopamine reuptake inhibitors that are more selective and have fewer side effects than N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Synthesemethoden
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-nitrobenzyl chloride to form the intermediate 1-(1-naphthyl)-3-nitrobenzylamine. This intermediate is then reacted with N-methylpiperazine to form the final product, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been widely used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It has also been studied as a potential treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-(3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-20(13-15-6-4-10-18(12-15)21(22)23)14-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVZCOEIGDXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)

![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)